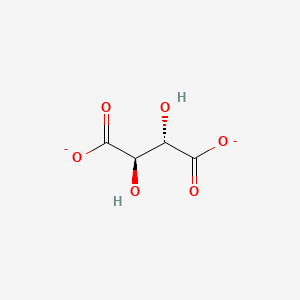

Meso-tartrate

Description

Propriétés

Numéro CAS |

5976-95-4 |

|---|---|

Formule moléculaire |

C4H4O6-2 |

Poids moléculaire |

148.07 g/mol |

Nom IUPAC |

(2R,3S)-2,3-dihydroxybutanedioate |

InChI |

InChI=1S/C4H6O6/c5-1(3(7)8)2(6)4(9)10/h1-2,5-6H,(H,7,8)(H,9,10)/p-2/t1-,2+ |

Clé InChI |

FEWJPZIEWOKRBE-XIXRPRMCSA-L |

SMILES |

C(C(C(=O)[O-])O)(C(=O)[O-])O |

SMILES isomérique |

[C@@H]([C@@H](C(=O)[O-])O)(C(=O)[O-])O |

SMILES canonique |

C(C(C(=O)[O-])O)(C(=O)[O-])O |

Autres numéros CAS |

5976-95-4 |

Origine du produit |

United States |

Coordination Chemistry of Meso-tartrate Ligands

Coordination Modes and Chelation Behavior of Meso-Tartrate

This compound functions as a polydentate ligand, capable of coordinating to metal ions through its oxygen-containing functional groups. It commonly acts as a chelating agent, forming stable five-membered rings by coordinating through a carboxylate oxygen and an adjacent hydroxyl oxygen atom mdpi.comdcu.ie. This chelating ability is crucial for the stability of many metal-meso-tartrate complexes. Beyond simple chelation, this compound can also adopt bridging modes, linking multiple metal centers and contributing to the formation of extended polymeric structures mdpi.commdpi.com. The specific coordination mode and denticity can vary depending on the metal ion, the stoichiometry of the reaction, and the presence of other co-ligands. For instance, in lanthanide complexes, this compound has been proposed to act as a tetradentate ligand, coordinating through all four oxygen donor atoms mdpi.com. In copper(II) complexes, it can bridge two metal centers, with each carboxylate and its neighboring hydroxyl group coordinating to a Cu(II) ion mdpi.com.

Synthesis and Characterization of Metal-Meso-Tartrate Complexes

The synthesis of metal-meso-tartrate complexes typically involves reacting a suitable metal salt with meso-tartaric acid or its salts under controlled conditions, often in aqueous solutions or through hydrothermal methods mdpi.comrhhz.netacs.org. Characterization techniques such as X-ray diffraction, infrared (IR) spectroscopy, UV-visible (UV-Vis) spectroscopy, and elemental analysis are employed to confirm the formation and elucidate the structure of these complexes.

Transition Metal Complexes

Copper(II) Complexes: this compound forms a variety of copper(II) complexes, including discrete trinuclear species like [Cu3(meso-H2tart)(meso-Htart)(TMEDA)2], where tartrate ligands bridge copper centers mdpi.com. Chain polymers, such as [Cu(meso-tart)(H2O)2]n, have also been synthesized, showcasing the ligand's ability to create extended networks mdpi.comrsc.org.

Iron(III) Complexes: Iron(III) readily forms binuclear complexes with this compound, such as [Fe2(meso-tart)2(H2O)2]2-. These complexes, where iron atoms are bridged by this compound ligands, exhibit antiferromagnetic coupling and are utilized as anticaking agents for sodium chloride mdpi.comrsc.orgresearchgate.net.

Vanadium(IV) Complexes: Dimeric vanadyl tartrate units, [VO(tart)]24-, have been characterized, featuring tartrate ligands that form two chelate rings, each involving a deprotonated hydroxyl oxygen and a carboxyl oxygen atom, coordinating to two vanadium atoms mdpi.com.

Chromium(III) Complexes: Chromium(III) ions react with meso-tartaric acid to form dinuclear complexes, exemplified by [Cr2(bpy)2(meso-tart)2H]-, where tartrate ligands bridge the chromium centers, often incorporating intramolecular hydrogen bonds rsc.orgrsc.orgresearchgate.net.

Manganese(II) Complexes: Manganese(II) tartrate complexes have been synthesized via methods like reactive crystallization, yielding crystalline structures with applications in catalysis and enzymology eudl.eu.

Lanthanide Coordination Compounds

Lanthanide ions, including Terbium (Tb) and Europium (Eu), form stable complexes with this compound. Stability constant studies suggest that this compound can act as a tetradentate ligand, forming 1:1 and 1:2 metal-to-ligand complexes mdpi.com. The enhanced stability of these complexes compared to those formed with chiral tartaric acid isomers is attributed to the favorable spatial arrangement of the hydroxyl groups in the meso isomer mdpi.com.

Alkali and Alkaline Earth Metal Architectures

Zinc(II) Complexes: this compound forms complexes with zinc(II) ions, exhibiting distinct coordination behavior compared to racemic tartrate mdpi.comrhhz.net. Hydrothermal synthesis of zinc tartrate complexes has been employed as a templating strategy for the creation of microporous carbons rhhz.netresearchgate.net. The crystallinity of these complexes can be influenced by synthesis and drying conditions researchgate.net.

Magnesium(II) Complexes: Hydrothermal reactions between magnesium salts and meso-tartaric acid have yielded various achiral magnesium tartrate structures, including one-dimensional chains and three-dimensional frameworks acs.org. The degree of hydration and condensation of these structures are often dependent on the reaction temperature.

Structural Elucidation of this compound Coordination Compounds

Solid-State Structures: Crystal Engineering and Polymorphism

This compound's ability to act as a chelating and bridging ligand allows for the construction of diverse coordination architectures, ranging from discrete molecular complexes to extended one-, two-, and three-dimensional coordination polymers mdpi.comacs.orgrsc.org. Crystal engineering approaches utilize these coordination preferences to design materials with specific structural features. For instance, copper(II) complexes with this compound can form two-dimensional layered networks mdpi.comrsc.orgresearchgate.net. In the case of magnesium tartrates, variations in synthesis conditions, such as temperature, can lead to different structural motifs, including varying degrees of hydration and dimensionality, suggesting the potential for polymorphism acs.org. The vanadyl tartrate dimer, for example, forms a three-dimensional hydrogen-bonded network mdpi.com.

Solution-Phase Structural Characterization

Further investigations into vanadyl tartrate complexes indicate that tartrate residues can form chelate rings by coordinating through deprotonated hydroxyl oxygen atoms and carboxyl oxygen atoms to metal centers. researchgate.net Similarly, studies on strontium tartrate complexes have led to the characterization of polymeric tartrate complexes, suggesting the formation of extended structures in solution. researcher.life The general approach to studying metal-tartrate ion association in aqueous solutions often involves techniques such as solvent extraction and radiotracer methods. researchgate.netacs.orgcdnsciencepub.com

Influence of Stereoisomerism on Coordination Geometry

The stereochemistry of tartaric acid, specifically the difference between its chiral (L- and D-) and achiral (meso-) forms, significantly influences the coordination geometry and the resulting complex structures. Stereoisomers, by definition, possess the same molecular formula and atom connectivity but differ in the spatial arrangement of their atoms, which can profoundly affect the properties and stability of coordination compounds. fiveable.me

In transition metal complexes, the stereoisomeric form of tartrate can influence the preferred coordination modes and the resulting geometries. Chromium(III) ions, for instance, form bridged dinuclear complexes with meso-, D-, and L-tartaric acids. rsc.org It has been observed that complexes containing bridging groups of the same enantiomeric configuration (e.g., two L-tartrate ligands) are often energetically more stable than those with bridges of opposite chirality. researchgate.netrsc.org In this compound-bridged complexes, it is possible for both octahedral coordination environments around the metal centers to possess the same chirality (e.g., Δ or Δ), leading to specific meso-meso isomers. researchgate.net The coordination number and geometry adopted by metal ions can vary; for example, strontium atoms in a polymeric tartrate complex have been observed to adopt an eight-coordinate, distorted dodecahedral arrangement. researcher.life Similarly, in a cobalt(II) polymeric complex bridged by tartrate dianions, the cobalt(II) atom exhibits a distorted octahedral geometry, coordinated by tartrate dianions and water molecules. researchgate.net

Stability and Thermodynamics of Metal-Meso-Tartrate Complexation

The stability of metal complexes formed with this compound is a key area of investigation, with studies focusing on quantifying the strength of these interactions and the associated thermodynamic parameters. The complexation of various metal ions with tartrate, including its meso form, has been studied to determine stability constants and understand the thermodynamic driving forces. acs.orgcdnsciencepub.comsioc-journal.cn

Formation Constants and Ion Association

The quantitative assessment of metal-meso-tartrate complexation relies on the determination of formation constants, often denoted as stability constants (log K). These constants reflect the equilibrium between the free metal ion, the ligand, and the formed complex. Studies have indicated that in the complexation of certain metal ions with tartrate isomers, two principal species are typically identified: those with a 1:1 metal-to-ligand ratio and those with a 1:2 ratio. researchgate.net In some instances, no third complex species (1:3) has been detected. researchgate.net

The determination of these stability constants is commonly achieved through potentiometric measurements, often utilizing a glass electrode, and solvent extraction techniques. researchgate.netacs.orgsioc-journal.cn When employing potentiometric methods, it is important to use media that minimize complex formation between alkaline metal ions and tartaric acid, such as tetramethyl ammonium chloride, to ensure accurate measurements of the metal-tartrate interactions. sioc-journal.cn

Table 1: Overview of Metal-Tartrate Complexation Studies (Including this compound)

| Metal Ion/Group | Identified Complex Species (Metal:Ligand) | General Methods of Study | Key Findings Related to Tartrate Isomers |

| Thallium (I) | Various | Potentiometry | Stability constants determined. |

| Lanthanum | Various | Potentiometry | Stability constants determined. |

| Divalent Metal Ions (10 types) | Various | Potentiometry | Stability constants determined. |

| Lanthanides (e.g., Tb, Eu) | 1:1, 1:2 | Solvent Extraction, Radiotracer | Stability constants estimated for d-, dl-, and meso-tartrates. Entropy terms contribute significantly to stability. |

| Iron (III) | Binuclear (Fe2) | Various (modeling, etc.) | Proposed binuclear structures in solution, antiferromagnetic coupling. |

| Strontium | Polymeric | SXRD, IR, UV-Vis, TG/DTG | Formation of polymeric tartrate complexes. |

| Cobalt (II) | Polymeric | X-ray diffraction | Formation of polymeric chains with distorted octahedral geometry. |

| Chromium (III) | Dinuclear (Cr2) | Various | Forms bridged dinuclear complexes with meso-, D-, and L-tartaric acid. Homochiral complexes are more stable. |

Hydrogen Bonding and Supramolecular Interactions in Complexes

Hydrogen bonding and other supramolecular interactions play a critical role in stabilizing the structures of metal-meso-tartrate complexes, both in the solid state and in solution. The presence of hydroxyl and carboxylate groups in the tartrate ligand facilitates extensive hydrogen bonding networks. researchgate.netrsc.org

A notable example of strong hydrogen bonding is found in homochiral dinuclear chromium(III) tartrate complex anions, where very short intramolecular hydrogen bonds, termed resonance-assisted hydrogen bonds, are observed. These bonds, characterized by O⋯O distances around 2.48 Å, are further stabilized by a bridging hydrogen atom. rsc.org The water molecules and the hydroxyl and carboxyl groups of the tartrate ligands collectively form intricate three-dimensional hydrogen bonding networks within these complex structures. rsc.org

Beyond hydrogen bonding, other supramolecular interactions, such as π–π stacking, can also contribute to the stability of metal-meso-tartrate assemblies. researchgate.net The specific arrangement and binding modes of tartrate ligands can lead to the formation of diverse framework structures, including parallel chains formed by shared corners of tetrahedra in lithium tartrate systems. acs.org

Compound List:

this compound

Iron(III) this compound (Fe-mTA)

Lithium this compound (Li2(meso-tart))

Vanadyl tartrate dimer

Cobalt(II) polymeric complex bridged by tartrate dianions

Chromium(III) tartrate complexes

L-tartrate-chromium(III) complex anion

Lithium tartrate frameworks (e.g., LiH(l-tart), Li2(l-tart), Li2(meso-tart), Li2(d,l-tart))

Thallium (I) tartrate complexes

Lanthanum tartrate complexes

Divalent metal ions tartrate complexes

Terbium (Tb) tartrate complexes

Europium (Eu) tartrate complexes

Enzymatic Transformations and Biological Pathways Involving Meso-tartrate

Enzymatic Degradation and Metabolism of Meso-Tartrate

The metabolic fate of this compound in biological systems is primarily dictated by enzymatic processes that break it down into simpler compounds, often serving as a carbon source for microorganisms.

Tartrate Dehydrogenase-Mediated Decarboxylation

Tartrate dehydrogenase (TDH) is a key enzyme involved in the metabolism of tartrate stereoisomers, including this compound microbiologyjournal.orgnih.govresearchgate.netuniprot.orguniprot.orgnih.govebi.ac.ukuniprot.orgwikipedia.orgresearchgate.net. TDH catalyzes the conversion of this compound into D-glycerate and carbon dioxide (CO2) nih.govuniprot.orgnih.govresearchgate.netmybiosource.com. This reaction is formally a decarboxylation, although NAD+ is still required for the process nih.gov. The enzyme requires a divalent metal ion (such as Mn2+ or Mg2+) and a monovalent cation (like K+) for its activity nih.govuniprot.orguniprot.orgwikipedia.orgsemanticscholar.orgresearchgate.net. These cations are thought to play roles in substrate binding and facilitating the decarboxylation of intermediate β-keto-acids nih.govnih.gov. TDH exhibits multiple catalytic activities, also being able to oxidize L-tartrate to oxaloglycolate and catalyze the oxidative decarboxylation of D-malate to pyruvate nih.govresearchgate.netuniprot.orguniprot.orgebi.ac.ukuniprot.orgresearchgate.netmybiosource.com.

Oxidative Pathways and Intermediates

Beyond the TDH-mediated pathway, other oxidative reactions can be involved in this compound metabolism. For instance, this compound can be oxidized to oxaloglycolate by this compound dehydrogenase (EC 1.3.1.7) using NAD+ as a cofactor wikipedia.orgontosight.aiwikipedia.org. Oxaloglycolate can then undergo further transformations. In some bacterial species, like Pseudomonas putida and Pseudomonas acidovorans, the metabolism of L- or this compound involves a dismutation where tartrate is oxidized to oxaloglycolate, which then undergoes a DPNH-linked reductive decarboxylation researchgate.net. This oxaloglycolate can non-enzymatically decarboxylate to hydroxypyruvic acid and tartronic semialdehyde, which are then reduced to D-glyceric acid by specific reductases researchgate.net.

Conversion to Glycerate and Oxaloacetic Acid

The primary pathway for this compound degradation described involves its conversion to D-glycerate and CO2, catalyzed by tartrate dehydrogenase nih.govuniprot.orgnih.govresearchgate.netmybiosource.com. In some instances, tartrate can also be converted to oxaloacetic acid via tartrate dehydratase, particularly in anaerobic conditions, which is then further metabolized microbiologyjournal.orgmdpi.comnih.gov. For example, Agrobacterium vitis contains a tartrate utilization operon (ttuABCD) where ttuC encodes a tartrate dehydrogenase, and ttuD is involved in the second step of tartrate degradation, likely leading to D-glycerate asm.org.

Enzyme Kinetics and Mechanistic Investigations

Studies on tartrate dehydrogenase (TDH) have provided insights into its kinetic properties and reaction mechanisms. TDH from Pseudomonas putida has been characterized to follow primarily ordered mechanisms for the oxidation of (+)-tartrate and the oxidative decarboxylation of D-malate nih.gov. Kinetic data suggest that divalent and monovalent cations are crucial for substrate binding and facilitating the decarboxylation of β-keto-acid intermediates nih.gov. Investigations into the pH dependence of TDH activity indicate that catalysis requires a base on the enzyme with a pK of 6.7 to be unprotonated nih.gov. For some bacterial TDHs, Michaelis-Menten kinetics have been analyzed, yielding specific Km values. For instance, one study reported a Km value of 3.50 mM and a kcat of 99.75 s-1 for an enzyme acting on this compound, with an exceptional enantiomeric excess (EE) exceeding 99.9% ebi.ac.uk. The kinetic analysis of Bacillus TDHs (bTDHs) revealed sigmoidal kinetics for the reverse reaction with dihydroxyfumarate, with catalytic ability approximately four times higher in B. subtilis 168 TDH (168bTDH) compared to other bTDHs x-mol.net.

Biosynthetic Routes and Abiotic Formation of this compound

The biosynthesis of tartaric acid, including its meso form, is complex and has been studied in plants, particularly in grapevines. One proposed pathway involves the condensation of two glycolate molecules to form D-(-)- or this compound via the reduction of oxaloglycolate core.ac.uk. Another potential route for tartrate formation starts from glucose. Ascorbic acid (AsA) is considered a precursor, undergoing hydrolysis and oxidation to 2-keto-L-gulonic acid (2-KGA), which is then reduced to L-Idonic acid. L-Idonic acid is oxidized to 5-KGA, cleaved to 4-carbon L-threo-tetruronate, and finally oxidized to tartaric acid mdpi.com. Abiotic formation of this compound can occur through chemical oxidation processes. For example, the oxidation of hyaluronic acid with sodium hypochlorite (NaOCl) yields meso-tartaric acid, among other products ebi.ac.uk.

Microbial Utilization of this compound

Several microorganisms are capable of utilizing this compound as a carbon source. Agrobacterium vitis uses a tartrate utilization operon, where the ttuC gene encodes a tartrate dehydrogenase that can convert this compound to D-glycerate asm.org. Pseudomonas putida and Pseudomonas acidovorans are known to metabolize tartrate, with TDH playing a role in the conversion of this compound to D-glycerate microbiologyjournal.orgresearchgate.netresearchgate.net. While L-tartrate is more abundant in nature, some bacteria can also utilize D- and this compound, often through stereospecific pathways microbiologyjournal.orgnih.gov. For instance, Salmonella typhimurium can utilize tartrate, although some strains exhibit sensitivity to this compound, where it acts as a competitive inhibitor of enzymes like isocitrate dehydrogenase and citrate synthase nih.gov. Bacillus species have also been identified as capable of aerobic L-tartrate utilization, correlating with TDH activity microbiologyjournal.orgresearchgate.net.

Theoretical and Computational Chemistry Studies on Meso-tartrate

Quantum Chemical Analyses of Meso-Tartrate Anions and Derivatives

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have been extensively used to probe the electronic and structural characteristics of this compound and its related species.

Electronic Structure and Energy Landscapes

Quantum chemical analyses provide a detailed understanding of the electronic distribution within this compound anions and their derivatives. Studies often focus on molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), to understand reactivity and electronic transitions nih.gov. The energy landscapes, which map out potential energy surfaces, are crucial for identifying stable configurations and understanding the energy barriers involved in molecular transformations nih.govresearchgate.net. These calculations help in characterizing the charge distribution and bonding patterns within the molecule, which are essential for predicting its chemical behavior and interactions with other species. For instance, analyses of electron density distribution and bond characteristics are key components of these studies researchgate.net.

Conformational Preferences and Rotamer Analysis

This compound, like other tartaric acid isomers, exhibits conformational flexibility due to rotations around its carbon-carbon single bonds. Computational methods are employed to identify the most stable conformers and to analyze the energy differences between various rotameric states researchgate.netresearchgate.net. These studies often involve exploring the potential energy surface as a function of key dihedral angles, such as those around the C2-C3 bond. Hydrogen bonding plays a significant role in stabilizing specific conformations, particularly intramolecular hydrogen bonds that can form five-membered rings researchgate.net. The analysis of these conformational preferences is vital for understanding how this compound interacts with other molecules or surfaces, influencing its behavior in crystal packing and biological systems researchgate.netresearchgate.net.

Thermodynamic Stability of this compound Stereoisomers

Computational studies, often employing DFT with corrections for zero-point vibrational energy (ZPVE) and thermal vibrations, are used to compare the thermodynamic stability of different tartrate stereoisomers, including this compound acs.orgacs.org. These calculations aim to determine relative formation energies or binding energies, providing quantitative data on the energetic favorability of one isomer over another under specific conditions. For example, studies on lithium tartrate frameworks have calculated relative formation energies, noting that while electronic energies might be close, the inclusion of ZPVE and thermal vibrations can lead to more significant energy differences, often related to crystallographic density and hydrogen bond strength acs.orgacs.org. Comparisons of melting points and solubilities also offer indirect insights into relative thermodynamic stabilities, with meso-tartaric acid generally exhibiting a lower melting point than its racemic counterpart nih.gov.

Molecular Modeling and Dynamics Simulations of this compound Systems

Molecular modeling and dynamics simulations offer dynamic perspectives on the behavior of this compound systems. These techniques allow researchers to observe molecular motions, interactions with solvents or surfaces, and structural fluctuations over time.

Molecular dynamics (MD) simulations, often utilizing force fields, can provide detailed insights into the hydration of this compound or its interactions within crystal structures researchgate.netresearchgate.netresearchgate.net. For instance, studies on the retardation of plaster of Paris by tartaric acids, including this compound, employed molecular dynamics simulations to understand the mechanisms of retardation and binding to gypsum surfaces researchgate.net. Similarly, MD simulations have been used in conjunction with other methods to analyze enzyme-ligand interactions involving this compound researchgate.netresearchgate.net. These simulations can reveal how the flexibility and hydrogen-bonding capabilities of this compound influence its behavior in complex environments.

Density Functional Theory (DFT) Applications in Predicting Structures and Energetics

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely applied to predict the structures, electronic properties, and energetics of molecules like this compound. DFT calculations are used to determine optimized molecular geometries, vibrational frequencies, and reaction energies nih.govresearchgate.netresearchgate.netacs.orgacs.orgworldscientific.comrsc.org.

Specific applications include:

Geometry Optimization: Predicting the equilibrium bond lengths, bond angles, and dihedral angles of this compound anions and their complexes acs.orgacs.orgworldscientific.com.

Energetic Calculations: Determining relative energies of different conformers, isomers, or reaction pathways, crucial for understanding thermodynamic stability and reaction feasibility researchgate.netacs.orgacs.org. This includes calculating formation energies of crystal structures or binding energies in molecular complexes researchgate.netacs.orgacs.org.

Electronic Property Prediction: Calculating properties such as HOMO-LUMO gaps, charge distributions, dipole moments, and polarizabilities, which are directly related to the molecule's electronic structure and reactivity nih.govresearchgate.netrsc.org.

Vibrational Analysis: Predicting infrared (IR) and Raman spectra, which can be compared with experimental data for validation and further structural elucidation worldscientific.comrsc.org.

DFT methods, often employing various functionals (e.g., B3LYP, M06) and basis sets (e.g., 6-311++G(d,p)), are essential for accurately modeling the electronic structure and predicting the energetic landscape of this compound and its derivatives nih.govresearchgate.netacs.orgacs.orgworldscientific.com. These calculations are vital for understanding the fundamental chemical and physical properties that govern the behavior of this compound in various applications.

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing meso-tartrate with high enantiomeric purity, and what analytical techniques are most effective in verifying its structural integrity?

- Methodological Answer : Synthesis typically involves stereoselective crystallization or enzymatic resolution using dehydrogenases or oxidoreductases. For enantiomeric purity verification, employ chiral HPLC with a polysaccharide-based column (e.g., Chiralpak®) or polarimetry. Structural integrity is confirmed via X-ray crystallography for absolute configuration and H/C NMR to resolve diastereomeric protons. Mass spectrometry (HRMS) validates molecular weight. Enzymatic assays (e.g., EC 1.1.5.10) can corroborate substrate specificity .

Q. How does this compound function as a substrate in enzymatic reactions, particularly in oxidoreductases, and what experimental approaches are optimal for studying its kinetic parameters?

- Methodological Answer : this compound acts as a substrate for FAD-dependent oxidoreductases (e.g., EC 1.1.5.10), where it donates electrons to quinones. To study kinetics, use stopped-flow spectrophotometry to monitor cofactor (FAD) reduction at 450 nm. Michaelis-Menten parameters (, ) are derived via initial rate measurements under varying substrate concentrations. Control pH (6.5–7.5) and temperature (25–37°C) to mimic physiological conditions. Include inhibitors like dicoumarol to validate enzyme specificity .

Advanced Research Questions

Q. When designing experiments to investigate this compound's role in multienzyme complexes, what strategies should researchers employ to account for potential confounding variables such as pH sensitivity or cofactor dependency?

- Methodological Answer : Use a multilevel design:

- Construct Level : Isolate individual enzymes (e.g., dehydrogenases, quinone reductases) to assess standalone activity.

- System Level : Reconstitute complexes in vitro with controlled cofactor ratios (e.g., FAD:ubiquinone-1).

- Confounding Controls : Buffer systems (e.g., Tris-HCl vs. phosphate) should be tested for chelation interference. Pre-equilibrate reactions to stabilize pH, and include chelators (EDTA) to rule out metal ion effects. Multivariate ANOVA can disentangle interaction effects .

Q. In cases where conflicting data arise regarding this compound's stability under varying thermal conditions, what systematic approaches can researchers use to identify and resolve these discrepancies?

- Methodological Answer : Conduct a systematic review (PRISMA guidelines) to aggregate existing data. Perform meta-regression to identify moderators (e.g., heating rate, solvent polarity). Replicate conflicting studies under standardized conditions (DSC for thermal degradation profiles, TGA for weight loss). Use Arrhenius plots to model activation energy () discrepancies. Publish raw datasets and protocols to enable reproducibility audits .

Q. What considerations are critical when selecting buffer systems for in vitro studies of this compound to prevent interference with its chelation properties or redox activity?

- Methodological Answer : Avoid high-phosphate buffers, which may form insoluble tartrate complexes. Use HEPES or MOPS buffers (pH 7.0) for minimal metal chelation. Pre-screen buffers via cyclic voltammetry to detect redox interference. For studies involving divalent cations (e.g., Mg), quantify free ion concentrations using ion-selective electrodes or fluorescent probes (e.g., Mag-Fura-2) .

Q. How can isotopic labeling (e.g., C or H) be applied to trace this compound's metabolic fate in in vitro assays, and what analytical platforms are best suited for detection?

- Methodological Answer : Synthesize C-labeled this compound via enzymatic conversion of C-glucose using genetically modified Gluconobacter oxydans. Track metabolic flux using LC-MS/MS with multiple reaction monitoring (MRM) for specific fragment ions. For spatial tracking in tissues, combine MALDI-TOF imaging with isotopic dilution assays. Data analysis requires software like XCMS Online for peak alignment and isotopic pattern recognition .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.